Ethyl 2-(cyclopropylmethoxy)acetate
Overview
Description
Ethyl 2-(cyclopropylmethoxy)acetate: is an organic compound with the molecular formula C8H14O3 It is an ester, characterized by the presence of an ethyl group attached to the oxygen atom of a carboxylate group, which is further connected to a cyclopropylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: One common method for preparing ethyl 2-(cyclopropylmethoxy)acetate involves the Williamson ether synthesis. This reaction typically involves the nucleophilic substitution of an alkoxide ion with an alkyl halide.
Esterification: Another method involves the esterification of 2-(cyclopropylmethoxy)acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed:
Hydrolysis: 2-(cyclopropylmethoxy)acetic acid and ethanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Scientific Research Applications
Chemistry: Ethyl 2-(cyclopropylmethoxy)acetate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions involving esters. It is also investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects .
Industry: In the industrial sector, this compound is used in the manufacture of fragrances and flavoring agents due to its pleasant odor. It is also employed in the production of polymers and resins .
Mechanism of Action
The mechanism of action of ethyl 2-(cyclopropylmethoxy)acetate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The compound undergoes nucleophilic attack by water or hydroxide ions, leading to the cleavage of the ester bond and formation of the corresponding acid and alcohol . This reaction is facilitated by the presence of catalytic amounts of acid or base, which protonate or deprotonate the intermediates, respectively.
Comparison with Similar Compounds
Ethyl acetate: A simple ester with a similar structure but without the cyclopropyl group.
Methyl 2-(cyclopropylmethoxy)acetate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 2-methoxyacetate: Similar ester structure but with a methoxy group instead of a cyclopropylmethoxy group
Uniqueness: this compound is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical and physical properties The cyclopropyl group introduces ring strain, making the compound more reactive in certain chemical reactions compared to its analogs
Properties
IUPAC Name |
ethyl 2-(cyclopropylmethoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-11-8(9)6-10-5-7-3-4-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIYEGHTLPXBAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COCC1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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